molecular formula C10H12FN3O7 B12290100 6-(4-Amino-5-fluoropyrimidin-2-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

6-(4-Amino-5-fluoropyrimidin-2-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Cat. No.: B12290100
M. Wt: 305.22 g/mol
InChI Key: FIJZXXMQOQRFRT-UHFFFAOYSA-N
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Description

6-(4-Amino-5-fluoropyrimidin-2-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound features a pyrimidine ring substituted with an amino and fluorine group, linked to a trihydroxyoxane carboxylic acid moiety. Its unique structure allows it to participate in diverse chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Amino-5-fluoropyrimidin-2-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a fluoropyrimidine derivative reacts with a trihydroxyoxane carboxylic acid under controlled conditions. The reaction often requires a base such as potassium carbonate (K₂CO₃) to facilitate the substitution .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process includes precise control of temperature, pH, and reaction time to maximize yield and purity. Advanced purification techniques such as crystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

6-(4-Amino-5-fluoropyrimidin-2-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while substitution reactions can introduce new functional groups to the pyrimidine ring.

Scientific Research Applications

6-(4-Amino-5-fluoropyrimidin-2-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(4-Amino-5-fluoropyrimidin-2-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The fluoropyrimidine moiety is particularly important for its biological activity, as it can interact with nucleic acids and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Amino-5-fluoropyrimidin-2-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in diverse reactions and its potential therapeutic applications set it apart from other similar compounds.

Properties

Molecular Formula

C10H12FN3O7

Molecular Weight

305.22 g/mol

IUPAC Name

6-(4-amino-5-fluoropyrimidin-2-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C10H12FN3O7/c11-2-1-13-10(14-7(2)12)21-9-5(17)3(15)4(16)6(20-9)8(18)19/h1,3-6,9,15-17H,(H,18,19)(H2,12,13,14)

InChI Key

FIJZXXMQOQRFRT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=N1)OC2C(C(C(C(O2)C(=O)O)O)O)O)N)F

Origin of Product

United States

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